Ethyl 3,5-dioxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

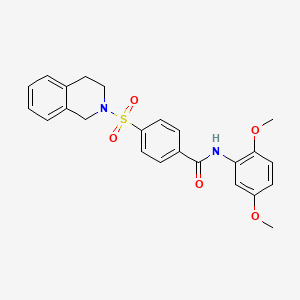

Ethyl 3,5-dioxohexanoate is a chemical compound with the molecular formula C8H12O4 . It is used in various chemical reactions and can be obtained from several suppliers .

Synthesis Analysis

The synthesis of Ethyl 3,5-dioxohexanoate can be achieved through several methods. One such method involves the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate . Another method involves a two-step process as described in a patent .

Molecular Structure Analysis

The molecular structure of Ethyl 3,5-dioxohexanoate contains a total of 23 bonds. These include 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 2 ketones (aliphatic) .

Chemical Reactions Analysis

The chemical reactions involving Ethyl 3,5-dioxohexanoate are complex and can result in a variety of products. For example, the enzymatic reduction of Ethyl 3,5-dioxohexanoate can result in the formation of almost enantiomerically and diastereomerically pure compounds, introducing two stereogenic centers .

Physical And Chemical Properties Analysis

Ethyl 3,5-dioxohexanoate has a molecular weight of 172.18 . It has a predicted density of 1.087±0.06 g/cm3 . The boiling point is 58-62 °C under a pressure of 0.65 Torr .

Scientific Research Applications

1. Synthesis of Complex Organic Compounds

Ethyl 3,5-dioxohexanoate serves as a key precursor in the synthesis of complex organic compounds. For instance, it has been employed in the synthesis of Ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate, a compound obtained through the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate, illustrating its role in intricate chemical synthesis processes (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973).

2. Biocatalysis and Stereoselective Reduction

The compound is instrumental in biocatalysis, as seen in studies where diketoreductase from Acinetobacter baylyi ATCC 33305 stereoselectively reduced ethyl-6-(benzyloxy)-3,5-dioxohexanoate to ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate, showcasing its potential in creating advanced intermediates for crucial medications like statin drugs (Xuri Wu, Chen Chen, Nan Liu, & Yijun Chen, 2011).

3. Precursor for N-substituted Compounds

Ethyl 3,5-dioxohexanoate derivatives have been explored for synthesizing N-substituted compounds such as 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This utilization emphasizes its role in developing compounds with potential pharmaceutical applications (V. Thakur, D. Sharma, & P. Das, 2015).

4. Role in Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of various organic molecules. For example, the hydrogenation of methyl 3,5-dioxohexanoate using specific catalysts has led to the production of anti 3,5-dihydroxyester, a precursor for unsaturated lactones, highlighting its versatility in synthetic organic chemistry (L. Shao, Toshiyuki Seki, H. Kawano, & M. Saburi, 1991).

Safety and Hazards

properties

IUPAC Name |

ethyl 3,5-dioxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-12-8(11)5-7(10)4-6(2)9/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOOGSMECVGPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,5-dioxohexanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2439224.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2439225.png)

![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2439231.png)

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)

![4-butoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439244.png)